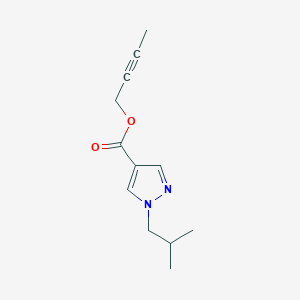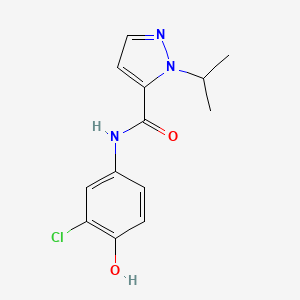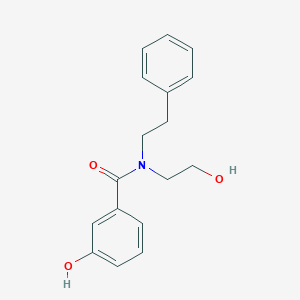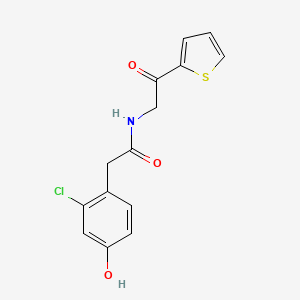
But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate, also known as JZL184, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZL184 is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain sensation, appetite regulation, and immune function. The inhibition of MAGL by JZL184 leads to an increase in the levels of endocannabinoids, which can have beneficial effects in various disease conditions.
Mécanisme D'action
But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate selectively inhibits MAGL, which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL leads to an increase in the levels of 2-AG, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism by which this compound produces its therapeutic effects is still being studied, but it is believed to involve the activation of the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of 2-AG in the brain, which can lead to analgesic and anti-inflammatory effects. This compound has also been shown to have anxiolytic effects, which can be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate has several advantages for lab experiments. It is a selective inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, which can make it useful for in vivo studies. However, this compound has some limitations as well. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, this compound can be unstable in some solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in various disease conditions, including chronic pain, inflammation, and cancer. Additionally, the role of the endocannabinoid system in various physiological processes is still being studied, and this compound can be a useful tool for further research in this area.
Méthodes De Synthèse
But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-methylpropyl hydrazine with ethyl acetoacetate, which leads to the formation of 1-(2-methylpropyl)pyrazole-4-carboxylic acid. This intermediate is then reacted with but-2-ynyl bromide in the presence of a base to obtain this compound.
Applications De Recherche Scientifique
But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. This compound has also been studied for its anti-inflammatory effects, which can be useful in the treatment of various inflammatory conditions such as arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
but-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-6-16-12(15)11-7-13-14(9-11)8-10(2)3/h7,9-10H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMBFROEZRAOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CN(N=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)

![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)